molecular formula C11H14O4 B043089 (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid CAS No. 325793-65-5

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

Cat. No.: B043089
CAS No.: 325793-65-5
M. Wt: 210.23 g/mol
InChI Key: FMJUDUJLTNVWCH-JTQLQIEISA-N
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Description

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is an organic compound characterized by the presence of an ethoxy group, a hydroxyphenyl group, and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid typically involves the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by reduction and subsequent esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and substituted phenylpropionic acids. These products can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant properties and its role in cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and redox reactions, influencing cellular processes such as oxidative stress response and enzyme activity. The compound may also modulate signaling pathways by interacting with receptors and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity.

Biological Activity

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, also known as a potential therapeutic compound, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Overview

This compound is characterized by an ethoxy group, a hydroxyphenyl moiety, and a propionic acid structure. Its biological activity is primarily attributed to its antioxidant and anti-inflammatory properties, making it a candidate for various therapeutic applications, including cancer and neurodegenerative diseases.

The compound's primary mechanism involves the inhibition of 4-Hydroxyphenylpyruvate dioxygenase (HPPD) , an enzyme critical in the catabolism of tyrosine. By inhibiting HPPD, this compound disrupts the conversion of 4-hydroxyphenylpyruvate to homogentisate, affecting the synthesis of important metabolites like tocopherols and carotenoids.

Key Mechanisms:

  • Antioxidant Activity: The hydroxyphenyl group contributes to its ability to scavenge free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory Properties: This compound has been noted for its potential role in modulating inflammatory pathways, which is crucial in conditions like arthritis and other inflammatory diseases.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is essential for protecting cells from oxidative damage and may contribute to its therapeutic effects in various conditions.

Anti-inflammatory Effects

The compound shows promise as a non-steroidal anti-inflammatory drug (NSAID) due to its ability to inhibit inflammatory mediators. Studies have demonstrated that it can reduce inflammation markers in vitro and in animal models.

Case Studies and Research Findings

StudyFocusFindings
Study 1 Antioxidant ActivityDemonstrated significant reduction in oxidative stress markers in cell cultures treated with the compound.
Study 2 Anti-inflammatory EffectsShowed that this compound reduced levels of pro-inflammatory cytokines in animal models.
Study 3 HPPD InhibitionConfirmed the compound's role as an HPPD inhibitor, leading to alterations in tyrosine metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is metabolized primarily in the liver with renal excretion. This profile is similar to other compounds with phenolic structures, indicating potential for systemic use in therapeutic applications.

Properties

IUPAC Name

(2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-15-10(11(13)14)7-8-3-5-9(12)6-4-8/h3-6,10,12H,2,7H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJUDUJLTNVWCH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431569
Record name (2S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325793-65-5
Record name (2S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 325793-65-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid a significant compound in pharmaceutical research?

A: (S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid is a crucial building block in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. PPARs are nuclear receptors involved in regulating glucose and lipid metabolism, making them therapeutic targets for diseases like type 2 diabetes. [, ]

Q2: What is a major challenge in synthesizing (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid and how has research addressed it?

A: A major challenge is achieving high enantiomeric purity, as the (S)-enantiomer is specifically desired for its biological activity. Traditional chemical synthesis often results in a mixture of enantiomers. Research has focused on developing enantioselective synthesis methods. One successful approach utilizes an enzymatic hydrolysis process to selectively produce the (S)-enantiomer from the racemic mixture of the corresponding ethyl ester. This method has shown high yields (43-48%) and excellent enantiomeric purity (98.4-99.6% ee) on a pilot scale. []

Q3: Besides enzymatic hydrolysis, are there other enantioselective synthetic approaches for this compound?

A: Yes, another approach involves using a commercially available racemic epoxide as a starting material. This method focuses on the formation of a key chiral intermediate, ultimately leading to the synthesis of (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid esters with high enantiomeric purity. [, ]

Q4: Can you provide an example of a PPAR agonist synthesized using (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, and what is its therapeutic significance?

A: NNC 61-4655 is a potent, non-selective PPAR agonist synthesized using (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid as a key building block. [] This compound has shown promise in preclinical studies as a potential treatment for type 2 diabetes due to its PPARα-preferring activity. [] Researchers successfully developed a scalable synthetic route for NNC 61-4655, significantly increasing the overall yield compared to initial methods. []

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